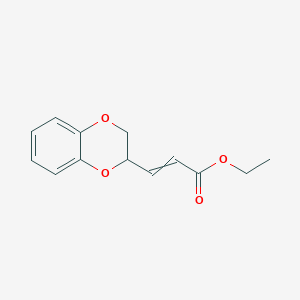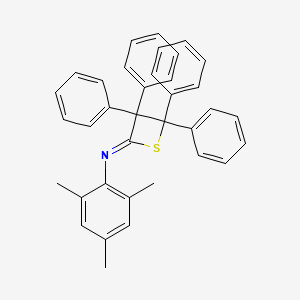
(2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine is a synthetic organic compound characterized by its unique thietan-2-imine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine typically involves multi-step organic reactions. One common method includes the reaction of tetraphenylcyclopentadienone with 2,4,6-trimethylaniline under specific conditions to form the desired thietan-2-imine structure. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: A precursor in the synthesis of the compound.
Thietan-2-imine derivatives: Compounds with similar thietan-2-imine structures but different substituents.
Uniqueness
(2Z)-3,3,4,4-Tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine is unique due to its specific combination of phenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63086-84-0 |
|---|---|
Molecular Formula |
C36H31NS |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
3,3,4,4-tetraphenyl-N-(2,4,6-trimethylphenyl)thietan-2-imine |
InChI |
InChI=1S/C36H31NS/c1-26-24-27(2)33(28(3)25-26)37-34-35(29-16-8-4-9-17-29,30-18-10-5-11-19-30)36(38-34,31-20-12-6-13-21-31)32-22-14-7-15-23-32/h4-25H,1-3H3 |
InChI Key |
CCAQJKWUVWDEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C(C(S2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
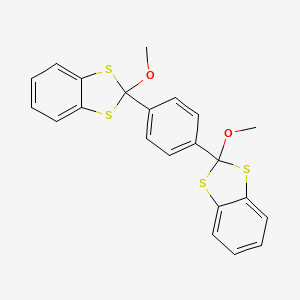

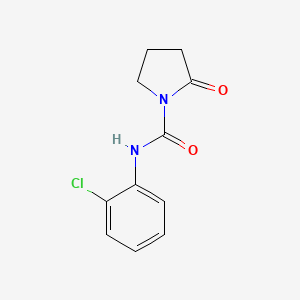
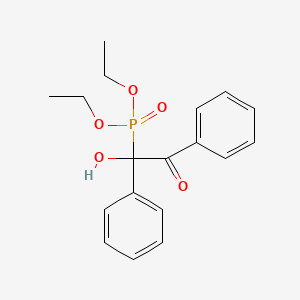
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)

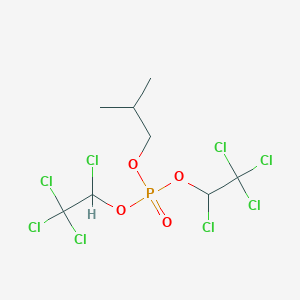
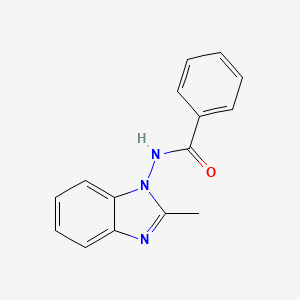
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
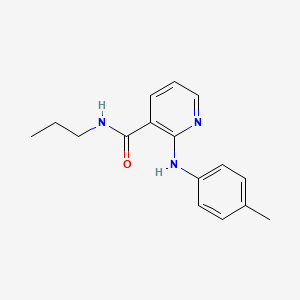
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
